molecular formula C13H11BrN2O2S B4454523 (5E)-2-amino-5-[(3-bromo-4-prop-2-enoxyphenyl)methylidene]-1,3-thiazol-4-one

(5E)-2-amino-5-[(3-bromo-4-prop-2-enoxyphenyl)methylidene]-1,3-thiazol-4-one

Cat. No.: B4454523
M. Wt: 339.21 g/mol
InChI Key: BVEZZGRFKCLZHE-YRNVUSSQSA-N
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Description

(5E)-2-amino-5-[(3-bromo-4-prop-2-enoxyphenyl)methylidene]-1,3-thiazol-4-one is a synthetic organic compound that belongs to the thiazole family. This compound is characterized by its unique structure, which includes a thiazole ring, an amino group, and a brominated phenyl group with a prop-2-enoxy substituent. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-2-amino-5-[(3-bromo-4-prop-2-enoxyphenyl)methylidene]-1,3-thiazol-4-one typically involves a multi-step process. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable α-haloketone with thiourea under basic conditions.

    Bromination: The phenyl ring is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.

    Alkylation: The prop-2-enoxy group is introduced via an alkylation reaction using an appropriate alkyl halide.

    Condensation: The final step involves the condensation of the brominated phenyl derivative with the thiazole ring under acidic or basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the brominated phenyl ring, potentially converting the bromo group to a hydrogen or other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or neutral conditions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: De-brominated phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.

    Industry: It can be used in the development of novel materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of (5E)-2-amino-5-[(3-bromo-4-prop-2-enoxyphenyl)methylidene]-1,3-thiazol-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (5E)-2-amino-5-[(3-bromo-4-prop-2-enoxyphenyl)methylidene]-1,3-thiazol-4-one apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the thiazole ring and the brominated phenyl group with a prop-2-enoxy substituent provides a versatile platform for further chemical modifications and applications.

Properties

IUPAC Name

(5E)-2-amino-5-[(3-bromo-4-prop-2-enoxyphenyl)methylidene]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2O2S/c1-2-5-18-10-4-3-8(6-9(10)14)7-11-12(17)16-13(15)19-11/h2-4,6-7H,1,5H2,(H2,15,16,17)/b11-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVEZZGRFKCLZHE-YRNVUSSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=C(C=C(C=C1)C=C2C(=O)N=C(S2)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC1=C(C=C(C=C1)/C=C/2\C(=O)N=C(S2)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-2-amino-5-[(3-bromo-4-prop-2-enoxyphenyl)methylidene]-1,3-thiazol-4-one
Reactant of Route 2
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(5E)-2-amino-5-[(3-bromo-4-prop-2-enoxyphenyl)methylidene]-1,3-thiazol-4-one
Reactant of Route 3
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(5E)-2-amino-5-[(3-bromo-4-prop-2-enoxyphenyl)methylidene]-1,3-thiazol-4-one
Reactant of Route 4
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(5E)-2-amino-5-[(3-bromo-4-prop-2-enoxyphenyl)methylidene]-1,3-thiazol-4-one
Reactant of Route 5
(5E)-2-amino-5-[(3-bromo-4-prop-2-enoxyphenyl)methylidene]-1,3-thiazol-4-one
Reactant of Route 6
(5E)-2-amino-5-[(3-bromo-4-prop-2-enoxyphenyl)methylidene]-1,3-thiazol-4-one

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